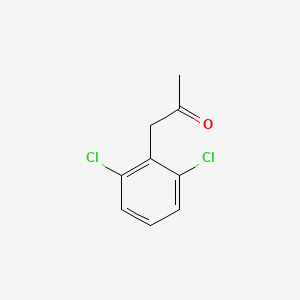

2,6-Dichlorophenylacetone

Description

Historical Trajectories and Initial Academic Investigations of 2,6-Dichlorophenylacetone

The academic footprint of this compound can be traced back to early 20th-century investigations into the reactivity of organometallic compounds. One of the earliest mentions of this compound in scientific literature appears in a 1939 study on the reactions of Grignard reagents. In this research, the formation of this compound was observed as a product resulting from the reaction between 2,6-Dichlorobenzylmagnesium Chloride and acetyl chloride. mdma.ch This early work was not focused on the compound itself but rather on understanding the complex and sometimes unexpected reaction pathways of Grignard reagents.

These initial investigations laid the groundwork for its later identification as a useful synthetic building block. The presence of the dichloro-substituted aromatic ring and the ketone functional group provided chemists with a molecule possessing specific reactivity and structural characteristics that could be exploited in the construction of more elaborate chemical architectures.

Contemporary Research Significance and Future Trajectories for this compound

In modern chemical research, this compound is recognized primarily as a key organic building block. cymitquimica.comsigmaaldrich.com Building blocks are fundamental molecules used for the modular assembly of more complex compounds in fields like medicinal chemistry and material science. sigmaaldrich.com The significance of this compound stems from the unique properties imparted by its dichlorinated phenyl group. The chlorine atoms act as electron-withdrawing groups, influencing the compound's reactivity and the electronic properties of any larger molecule it is incorporated into.

Its principal application lies in serving as an intermediate for the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. ictsl.net For instance, the structurally related compound 2,6-dichloroaniline (B118687) is a key intermediate in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). solubilityofthings.comgoogle.com The synthesis pathways for such molecules often involve intermediates derived from precursors like this compound.

Future research trajectories for this compound are likely to remain focused on its application in synthetic organic chemistry. As the demand for novel therapeutic agents and functional materials grows, the need for versatile and well-characterized building blocks will continue. Research may focus on developing more efficient and sustainable synthetic routes to this compound itself and exploring its utility in creating new classes of compounds with specific biological or material properties. Its role as a precursor ensures its continued relevance in process development and custom synthesis within the chemical and pharmaceutical industries. ictsl.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 93457-06-8 | chemicalbook.comcalpaclab.com |

| Molecular Formula | C9H8Cl2O | chemicalbook.comcalpaclab.com |

| Molecular Weight | 203.06 g/mol | calpaclab.com |

Table 2: Analytical Methods for Characterizing Aromatic Ketones and Related Compounds

| Analytical Technique | Application |

|---|---|

| Gas Chromatography (GC) | Used for separating and analyzing volatile organic compounds. Can be coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS) for identification and quantification. cdc.govwho.int |

| High-Performance Liquid Chromatography (HPLC) | A technique to separate, identify, and quantify components in a mixture. Often used with Ultraviolet (UV) or electrochemical detectors for aromatic compounds. who.intcdc.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups within a molecule. Aromatic ketones like this compound would show characteristic absorption bands for the carbonyl (C=O) group and the aromatic ring. igntu.ac.in |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms within a molecule, such as the arrangement of protons (¹H-NMR) and carbon atoms (¹³C-NMR). igntu.ac.inosti.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEXJQJVTXDTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370126 | |

| Record name | 2,6-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93457-06-8 | |

| Record name | 2,6-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichlorophenylacetone and Its Derivatives

Established Synthetic Pathways for 2,6-Dichlorophenylacetone

Traditional routes to this compound and related structures often rely on foundational reactions in organic chemistry, utilizing readily available precursors.

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. nih.gov A plausible synthetic route to this compound involves the creation of a Grignard reagent from a 2,6-dichlorobenzyl halide, followed by its reaction with an appropriate acetylating agent.

The process begins with the formation of the Grignard reagent, 2,6-dichlorobenzylmagnesium chloride, by reacting 2,6-dichlorobenzyl chloride with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). This is then reacted with an acetylating agent such as acetic anhydride or acetyl chloride. The subsequent acidic workup yields the final ketone product.

Table 1: Proposed Grignard Reagent-Based Synthesis

| Step | Reactants | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | 2,6-Dichlorobenzyl chloride, Magnesium | Iodine (activator) | Anhydrous THF | Reflux | 2,6-Dichlorobenzylmagnesium chloride |

| 2 | 2,6-Dichlorobenzylmagnesium chloride | Acetic anhydride | Anhydrous THF | 0°C to rt | Intermediate alkoxide |

Beyond Grignard-based methods, other foundational synthetic strategies are employed, often starting from different precursors like 2,6-dichlorophenylacetonitrile or through electrophilic aromatic substitution.

From 2,6-Dichlorophenylacetonitrile: A common and effective route starts with 2,6-dichlorotoluene. This starting material undergoes benzylic halogenation to form a 2,6-dichlorobenzyl halide, which is then converted to 2,6-dichlorophenylacetonitrile via nucleophilic substitution with a cyanide salt. The nitrile group can then be converted to a ketone. One method involves reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis of the resulting imine intermediate.

Friedel-Crafts Acylation: The Friedel-Crafts acylation is a classic method for synthesizing aryl ketones via electrophilic aromatic substitution. organic-chemistry.org This pathway would involve the reaction of 1,3-dichlorobenzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com The reaction's primary challenge is controlling the regioselectivity.

Table 2: Comparison of Other Synthetic Approaches

| Method | Starting Material | Key Intermediates | Key Reagents | Typical Yield |

|---|---|---|---|---|

| Nitrile Conversion | 2,6-Dichlorotoluene | 2,6-Dichlorobenzyl chloride, 2,6-Dichlorophenylacetonitrile | NBS, KCN, CH₃MgBr, H₃O⁺ | Good |

| Friedel-Crafts Acylation | 1,3-Dichlorobenzene | Acylium ion | Acetyl chloride, AlCl₃ | Moderate |

Advanced Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. These advanced strategies are applicable to the synthesis of this compound and its structurally related analogs.

While this compound itself is achiral, advanced catalytic methods can be used to synthesize chiral analogs with high stereocontrol. Enantioselective functionalization of ketones is a significant area of research. organic-chemistry.org For instance, iridium-catalyzed allylic substitution of silyl enol ethers can produce enantiomerically pure α-substituted ketones. thieme-connect.de This methodology could be adapted to synthesize chiral analogs where a stereocenter is introduced adjacent to the carbonyl group. Such strategies often employ chiral ligands to induce asymmetry.

Similarly, diastereoselective methods can establish specific relative stereochemistry in more complex analogs. purdue.edufigshare.com For example, Michael additions to chiral α,β-unsaturated systems containing the 2,6-dichlorophenyl moiety can be controlled to favor one diastereomer over another. nih.gov

Table 3: Example of Enantioselective α-Functionalization for Ketone Analogs

| Reaction Type | Catalyst System | Substrate Example | Nucleophile | Selectivity |

|---|

Green chemistry principles aim to reduce waste and environmental impact in chemical manufacturing. nih.govyedarnd.com For the synthesis of aryl ketones, several greener alternatives to traditional methods exist.

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, can be applied to reactions like the Friedel-Crafts acylation. beilstein-journals.org This approach avoids the use of large quantities of often toxic and volatile organic solvents, significantly reducing the environmental footprint of the process. beilstein-journals.org

Aqueous Micellar Catalysis: The use of water as a solvent is a cornerstone of green chemistry. nih.gov Micellar catalysis employs surfactants to create nanoreactors in water, allowing organic reactions that are typically incompatible with aqueous media to proceed efficiently. nih.gov This has been successfully applied to coupling reactions that could be part of a synthetic route to aryl ketones.

Greener Catalysts: Replacing stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts reactions with more sustainable alternatives is another key goal. google.com Catalytic amounts of solid acid catalysts (e.g., zeolites, zinc oxide) or other reusable catalysts can reduce waste and simplify product purification. organic-chemistry.org

Table 4: Green Chemistry Approaches vs. Traditional Synthesis

| Feature | Traditional Method (e.g., Friedel-Crafts) | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent | Dichloromethane, Nitrobenzene | None (Mechanochemistry) or Water (Micellar Catalysis) | Reduces VOCs and hazardous waste. nih.govbeilstein-journals.org |

| Catalyst | Stoichiometric AlCl₃ | Catalytic ZnO, reusable catalysts | Reduces metal waste, avoids harsh quenching. organic-chemistry.org |

| Energy | Often requires heating/reflux | Room temperature (Mechanochemistry) | Lower energy consumption. beilstein-journals.org |

Achieving high selectivity is crucial for efficient synthesis, minimizing the formation of unwanted byproducts.

Regioselectivity: In the context of a Friedel-Crafts acylation of 1,3-dichlorobenzene, the directing effects of the two chlorine substituents determine the position of the incoming acyl group. wikipedia.org Both chlorine atoms are ortho-, para-directing deactivators. They direct electrophilic attack to positions 2, 4, and 6. The position between the two chlorine atoms (position 2) is sterically hindered, but electronically activated by both. Positions 4 and 6 are electronically activated by one chlorine and less sterically hindered. The precise regiochemical outcome depends on the specific reaction conditions and the catalyst used, but acylation at the 4- or 6-position is often a significant competing pathway, making this route challenging for the specific synthesis of the 2,6-disubstituted product. nih.gov

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In multi-step syntheses of complex this compound analogs, protecting groups may be required to ensure that reagents react only at the desired site. For example, during a Grignard reaction, other carbonyl or acidic groups in the molecule would need to be protected to prevent unwanted side reactions.

Strategic Integration of this compound in Complex Molecule Total Synthesis

The 2,6-dichlorophenyl group is a significant pharmacophore in medicinal chemistry, valued for its ability to impart specific conformational constraints and electronic properties to a molecule. Its integration into complex structures is often a pivotal part of a synthetic campaign. A notable example of this strategy is found in the synthesis of LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor, which has been investigated for conditions like Lewy body dementia. nih.govacs.org

The synthesis of LY3154207 and related molecules demonstrates how the 2,6-dichlorophenylacetyl unit is constructed and incorporated, rather than using this compound as a direct precursor. The primary strategy involves the coupling of 2,6-dichlorophenylacetic acid with a complex amine scaffold.

Case Study: Synthesis of a Key Intermediate for Dopamine D1 Receptor Modulators

In the development of dopamine D1 PAMs, researchers identified the need to synthesize a series of complex tetrahydroisoquinoline (THIQ) derivatives. researchgate.net The synthesis of the core structure of these modulators involves the amide coupling of 2-(2,6-dichlorophenyl)acetic acid with a pre-assembled, stereochemically defined amine.

The key transformation involves reacting the acid with the amine scaffold to form an amide. This amide bond formation is a crucial step that introduces the 2,6-dichlorophenylacetyl moiety into the target molecule. The resulting amide is then further elaborated. For instance, in one pathway, the amide is treated with a Grignard reagent, such as methylmagnesium bromide (MeMgBr), in the presence of a lanthanide salt like lanthanum chloride-lithium chloride complex (LnCl₃·2LiCl). acs.org This addition to the amide carbonyl group ultimately leads to the formation of a tertiary alcohol, demonstrating a sophisticated method for building molecular complexity from the foundational 2,6-dichlorophenylacetyl group. acs.org

Alternative Strategy: Palladium-Catalyzed Arylation of Acetone

An alternative and more direct approach to forming the phenylacetone core involves the palladium-catalyzed monoarylation of acetone. While not using 2,6-dichlorophenyl bromide specifically in the documented synthesis of the LY3154207 series, the methodology is presented as a viable route for analogous structures. acs.org This reaction typically uses a palladium catalyst with a specialized ligand, such as (XPhos) palladium(II) phenethylamine chloride, to couple an aryl halide with acetone. acs.org This method directly constructs the C-C bond between the aromatic ring and the acetone unit, offering an efficient pathway to phenylacetone derivatives that can be further modified.

The strategic decision to build the 2,6-dichlorophenylacetyl unit within the synthetic sequence, rather than starting with this compound, provides greater flexibility. It allows for the careful and stereocontrolled construction of complex amine scaffolds before the introduction of the dichlorophenyl moiety, which is often a late-stage step to avoid potential interference with earlier reactions.

The following table details a representative transformation for incorporating the 2,6-dichlorophenylacetyl group into a complex amine, a key step in the synthesis of advanced dopamine receptor modulators.

| Reactant A | Reactant B | Key Reagents/Catalysts | Product | Reaction Type | Significance |

|---|---|---|---|---|---|

| 2-(2,6-dichlorophenyl)acetic acid | Complex Tetrahydroisoquinoline Amine | Amide Coupling Agents (e.g., HATU, EDCI) | N-((1S,3R)-...)-2-(2,6-dichlorophenyl)acetamide Derivative | Amide Coupling | Incorporation of the 2,6-dichlorophenylacetyl moiety into the core scaffold. acs.org |

| Aryl Bromide | Acetone | (XPhos)Pd(II) Phenethylamine Chloride | Aryl-substituted Acetone | Palladium-Catalyzed Monoarylation | Direct formation of the phenylacetone core structure. acs.org |

Reactivity Profiles and Mechanistic Elucidation of 2,6 Dichlorophenylacetone

Fundamental Reactivity Patterns of 2,6-Dichlorophenylacetone

The chemical behavior of this compound is dictated by the interplay of its three primary structural components: the ketone carbonyl group, the substituted aromatic ring, and the chlorine atoms. Each of these sites exhibits distinct reactivity, influenced by the electronic and steric effects of the others.

Reactivity at the Ketone Moiety

The carbonyl group is a site of significant electrophilicity, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the functionalization of this compound.

Key reactions involving the ketone moiety include:

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2,6-dichlorophenyl)propan-2-ol. This transformation is typically achieved using metal hydride reagents. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this purpose. libretexts.orglibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol. libretexts.orglibretexts.org

Darzens Condensation: This reaction allows for the formation of α,β-epoxy esters, also known as glycidic esters, from ketones. wikipedia.orgbuchler-gmbh.com In a potential Darzens condensation, this compound would react with an α-haloester in the presence of a strong base. The base first deprotonates the α-haloester to form a resonance-stabilized enolate. wikipedia.orgmychemblog.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide to form the epoxide ring. wikipedia.orgucla.edu

Willgerodt-Kindler Reaction: This powerful transformation converts aryl alkyl ketones into terminal amides or carboxylic acids, effectively migrating the carbonyl function to the end of the alkyl chain. wikipedia.orgmsu.edu The reaction is typically carried out with sulfur and a secondary amine, such as morpholine. organic-chemistry.org The mechanism begins with the formation of an enamine from the ketone and morpholine. wikipedia.orgchemeurope.com This enamine is then thiated by sulfur. A series of complex rearrangements, potentially involving aziridine (B145994) intermediates, leads to the migration of the amine functionality to the terminal carbon, ultimately yielding a thioamide. organic-chemistry.orgchemeurope.com Subsequent hydrolysis of the resulting 2,6-dichlorophenylthioacetamide would produce 2,6-dichlorophenylacetic acid, a key precursor in the synthesis of the non-steroidal anti-inflammatory drug, Diclofenac. google.com

| Reaction Type | Reagents | Expected Product | Reaction Class |

|---|---|---|---|

| Reduction | 1. NaBH₄ or LiAlH₄ 2. H₂O or H₃O⁺ | 1-(2,6-dichlorophenyl)propan-2-ol | Nucleophilic Addition |

| Darzens Condensation | α-haloester (e.g., ClCH₂CO₂Et), Base (e.g., NaOEt) | Ethyl 3-(2,6-dichlorobenzyl)-3-methyloxirane-2-carboxylate | Condensation / Nucleophilic Addition |

| Willgerodt-Kindler Reaction | Sulfur (S₈), Morpholine, heat; followed by hydrolysis | 2,6-Dichlorophenylacetic acid | Rearrangement / Oxidation |

Aromatic Ring Functionalization and Transformations

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups. masterorganicchemistry.commsu.edu The two chlorine atoms withdraw electron density through induction, while the acetyl group withdraws density through both induction and resonance.

The directing effects of these substituents are conflicting. The chlorine atoms are ortho-, para-directors, while the acetyl group is a meta-director. msu.edu

Positions ortho to chlorines (C3, C5): These positions are sterically hindered by the adjacent chlorine atoms and the bulky propanone side chain, making electrophilic attack highly unfavorable.

Position para to chlorines (C4): This is the most probable site for electrophilic substitution. It is electronically favored by the para-directing effect of both chlorine atoms and is the least sterically encumbered position on the ring.

Position meta to chlorines (C4): The C4 position is also meta to the acetyl group, meaning its directing effect does not conflict with the chlorines for this position.

Reactivity of Chlorine Substituents

The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution (SNAr). For SNAr to proceed efficiently, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negatively charged Meisenheimer intermediate that forms during the reaction.

In this compound, the electron-withdrawing acetyl group is positioned meta to the chlorine atoms. This positioning prevents it from effectively stabilizing the intermediate through resonance. Furthermore, the significant steric hindrance around the chlorine atoms, crowded by each other and the adjacent side chain, would impede the approach of a nucleophile. Consequently, reactions involving the displacement of the chlorine atoms by nucleophiles are not considered a favorable pathway for this molecule under standard SNAr conditions.

Detailed Reaction Mechanism Investigations Involving this compound

While specific experimental kinetic and spectroscopic studies on this compound are not extensively documented in publicly available literature, the mechanisms of its characteristic reactions can be elucidated from well-established chemical principles.

Kinetic Analysis and Rate-Determining Steps in this compound Reactions

In Nucleophilic Additions to the Ketone: For reactions such as reduction by metal hydrides or the Darzens condensation, the initial step involves the attack of the nucleophile (hydride or enolate) on the electrophilic carbonyl carbon. libretexts.orgwikipedia.org This step disrupts the carbonyl π-system and forms a tetrahedral intermediate. This initial nucleophilic attack is typically the slowest, and therefore the rate-determining, step of the reaction sequence. The rate of these reactions would be expected to be proportional to the concentrations of both this compound and the nucleophilic reagent.

In the Willgerodt-Kindler Reaction: This is a complex, multi-step rearrangement. The initial formation of the enamine from the ketone is generally reversible and relatively fast. The subsequent steps involving thiation and rearrangement are thought to be the slower, rate-limiting parts of the mechanism. wikipedia.orgchemeurope.com The precise rate-determining step can vary depending on the specific substrate and conditions but involves the intricate cascade that leads to the migration of the carbonyl function.

In Electrophilic Aromatic Substitution: For the hypothetical substitution on the aromatic ring, the rate-determining step is the formation of the resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. minia.edu.eg This step involves the attack of the electrophile on the π-system of the aromatic ring, which temporarily breaks the ring's aromaticity and has a high activation energy. The subsequent deprotonation to restore aromaticity is a fast process. masterorganicchemistry.com

Spectroscopic and Computational Characterization of Reaction Intermediates

The short-lived intermediates that form during the reactions of this compound are key to understanding the mechanistic pathways. While specific studies on this compound are scarce, the nature of these intermediates can be inferred, and modern analytical techniques provide the tools for their potential characterization.

Reaction Intermediates:

Alkoxide Intermediate: In ketone reduction, the primary intermediate is the tetrahedral alkoxide formed after hydride attack. libretexts.org

Enolate and Tetrahedral Intermediates: The Darzens condensation proceeds through a resonance-stabilized enolate of the α-haloester, which, after attacking the ketone, forms an oxyanionic tetrahedral intermediate prior to ring closure. mychemblog.comucla.edu

Enamine and Thioacetamide (B46855) Intermediates: The Willgerodt-Kindler reaction involves a series of complex intermediates, beginning with an enamine. chemeurope.com Subsequent species include various sulfur-containing intermediates and ultimately a thioacetamide before final hydrolysis. wikipedia.org

Methods for Characterization:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could potentially be used to observe more stable intermediates at low temperatures. The transient nature of most intermediates, however, makes their direct observation challenging.

Computational Analysis: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. smu.edumaxapress.com These methods can be used to model the structures and energies of reactants, transition states, and intermediates along a reaction pathway. nih.govbeilstein-journals.org Such analysis could provide detailed insight into the preferred reaction coordinates, activation energy barriers, and the geometry of transient species for reactions involving this compound. beilstein-journals.org

Stereochemical Outcomes and Control in this compound Reactions

The stereochemical outcome of reactions involving this compound is of significant interest in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. The prochiral carbonyl group of this compound presents a key site for stereoselective transformations, leading to the formation of a new chiral center. The control of stereochemistry in these reactions is influenced by a variety of factors, including the choice of chiral catalysts, reagents, and reaction conditions. While specific studies on this compound are not extensively documented in publicly available literature, the principles of stereochemical control can be elucidated by examining reactions of analogous substituted acetophenones.

The primary focus of stereochemical control in reactions of ketones like this compound is the enantioselective addition of nucleophiles to the carbonyl group. This can be achieved through several strategies, most notably the use of chiral reducing agents for the synthesis of chiral alcohols, and the enantioselective alkylation of the corresponding enolate.

Asymmetric Reduction of the Carbonyl Group

The asymmetric reduction of prochiral ketones is a well-established method for the synthesis of optically active secondary alcohols. researchgate.net This transformation can be accomplished using chiral metal complexes or biocatalysts. For ketones analogous to this compound, such as other chloro-substituted acetophenones, various microorganisms have been shown to exhibit high stereoselectivity. For instance, strains of Saccharomyces cerevisiae have been used for the reduction of chloroacetophenones, yielding the corresponding chiral alcohols with high enantiomeric excess (ee). nih.gov The stereochemical outcome of these bioreductions is dictated by the specific enzymes within the microorganism, which provide a chiral environment for the hydride transfer to the carbonyl carbon.

In addition to biocatalysis, chiral transition metal complexes are effective catalysts for the asymmetric hydrogenation of aromatic ketones. mdpi.com Complexes of ruthenium with chiral phosphine (B1218219) ligands are particularly noteworthy. The steric and electronic properties of the ligands create a chiral pocket around the metal center, which directs the approach of the ketone and the subsequent hydrogen transfer to one of the enantiotopic faces of the carbonyl group. The significant steric hindrance and electronic effects of the two ortho-chlorine atoms in this compound would be expected to play a crucial role in the stereochemical course of such reactions.

Below is an illustrative data table summarizing typical results for the asymmetric reduction of substituted acetophenones, which can be considered analogous to potential reactions of this compound.

| Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Saccharomyces cerevisiae | 2'-Chloroacetophenone | (R)-2'-chloro-1-phenylethanol | >99% |

| Ru-(R)-BINAP Complex | Acetophenone | (R)-1-Phenylethanol | 98% |

| Chiral Oxazaborolidine | Acetophenone | (R)-1-Phenylethanol | up to 97% |

This table is illustrative and based on data for analogous compounds.

Enantioselective Alkylation

Another important stereoselective reaction is the enantioselective alkylation of the enolate derived from this compound. This approach allows for the formation of a new carbon-carbon bond at the α-position to the carbonyl group, creating a chiral center. The control of stereochemistry in these reactions is typically achieved by using a chiral base or a chiral ligand complexed to the counter-ion of the enolate.

The reaction proceeds by deprotonation of the α-carbon to form a prochiral enolate, which is then alkylated by an electrophile. The chiral catalyst or auxiliary directs the approach of the electrophile to one of the two faces of the enolate. Palladium complexes with chiral phosphinooxazoline (PHOX) ligands have been successfully employed for the enantioselective alkylation of unstabilized prochiral enolates. nih.gov The stereochemical outcome is highly dependent on the structure of the chiral ligand and the reaction conditions.

The steric bulk of the 2,6-dichlorophenyl group would likely influence the geometry of the enolate and its aggregation state, which in turn can affect the enantioselectivity of the alkylation.

An illustrative data table for the enantioselective alkylation of ketone enolates is provided below.

| Ketone Substrate | Alkylating Agent | Chiral Ligand | Product Configuration | Enantiomeric Excess (ee) |

| Cyclohexanone Enol Carbonate | Allyl Acetate | (S)-tBu-PHOX | (S)-2-allylcyclohexanone | 95% |

| Tetralone Enol Silane | Benzyl Bromide | (R)-QUINAP | (R)-2-benzyl-1-tetralone | 92% |

This table is illustrative and based on data for analogous compounds.

Mechanistic Considerations for Stereochemical Control

The mechanism of stereochemical induction in these reactions is a subject of detailed study. In the case of asymmetric hydrogenation with chiral metal catalysts, the reaction is believed to proceed through a transition state where the ketone coordinates to the metal center. The chiral ligands enforce a specific conformation of the substrate, and the hydride is delivered from the metal to the less sterically hindered face of the carbonyl. The ortho-dichloro substituents of this compound would likely enhance the facial discrimination by increasing the steric bulk on one side of the molecule.

For enantioselective alkylations, the mechanism can be more complex. In reactions involving chiral lithium amides, the formation of well-defined chiral aggregates between the enolate and the chiral base is thought to be responsible for the stereochemical control. escholarship.org These aggregates create a chiral environment that dictates the trajectory of the incoming electrophile. Computational studies and spectroscopic techniques are often employed to elucidate the structure of these transition states and intermediates to understand the origin of the observed stereoselectivity.

Strategic Applications of 2,6 Dichlorophenylacetone in Advanced Organic Synthesis

2,6-Dichlorophenylacetone as a Key Building Block for Diverse Molecular Scaffolds

In organic synthesis, building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more complex molecular structures. This compound serves as a prime example, providing the essential 2,6-dichlorophenyl group, a substructure present in numerous pharmaceutical agents. Its utility lies in its capacity to participate in a wide array of chemical transformations that lead to the formation of varied and intricate molecular scaffolds.

The presence of the dichloro-substituted phenyl ring influences the reactivity of the adjacent acetonyl group, making it a versatile handle for constructing heterocyclic and carbocyclic systems. For instance, the core structure of this compound can be elaborated into scaffolds such as indolones. The synthesis of 1-(2,6-dichlorophenyl)-2-indolone, a known impurity and metabolite of the widely used non-steroidal anti-inflammatory drug diclofenac, highlights the utility of the 2,6-dichlorophenyl substructure in forming such heterocyclic systems. google.com This transformation involves an intramolecular cyclization, demonstrating how the dichlorophenyl moiety can be incorporated into polycyclic frameworks. google.com

Furthermore, the 2,6-dichlorophenyl group is a recurring motif in the design of various enzyme inhibitors, including those targeting cyclin-dependent kinases (CDKs) and copper amine oxidases. nih.govnih.gov The synthesis of these inhibitors often involves constructing complex scaffolds where the dichlorophenyl group is strategically positioned to interact with the enzyme's active site. The development of 2,6-disubstituted benzylamine (B48309) derivatives as selective inhibitors of copper amine oxidases showcases the creation of specific molecular frameworks designed for precise biological targeting. nih.gov The inherent structure of this compound provides a direct pathway to introduce this critical pharmacophore into novel molecular backbones.

Precursor in the Synthesis of Biologically Active Compounds

The application of this compound and its derivatives extends directly into the synthesis of compounds with established or potential therapeutic value. The 2,6-dichlorophenyl structural unit is recognized as a "privileged" scaffold in medicinal chemistry due to its favorable binding properties and metabolic stability, making it a desirable component in drug design.

The antifungal agent Itraconazole is a complex triazole-containing molecule used to treat a broad range of fungal infections. nih.gov While the outline of this article focuses on the 2,6-dichloro isomer, it is scientifically crucial to note that the established and widely documented synthesis of Itraconazole utilizes a 2,4-dichlorophenyl derivative as the key starting material, not the 2,6-dichloro isomer. telangana.gov.ingoogle.com

The synthesis of Itraconazole is a convergent process that involves the coupling of two complex fragments. One of these is a dioxolane ring bearing the dichlorophenyl and triazole groups, and the other is a triazolone-piperazine side chain. telangana.gov.ingoogle.com Specifically, the key precursor is cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol or a derivative thereof. google.comgoogle.com This intermediate is condensed with the triazolone side chain to form the final Itraconazole molecule. telangana.gov.ingoogle.com

Itraconazole possesses three chiral centers, leading to a total of eight possible stereoisomers. nih.gov The commercially available drug is a 1:1:1:1 racemic mixture of four cis-diastereomers. nih.govgoogle.com The synthesis of chirally pure isomers requires stereocontrolled methods to establish the precise configuration at each of these centers, a process that has been accomplished to study the specific antiangiogenic and antifungal activities of each individual isomer. nih.gov

The 2,6-dichlorophenyl moiety, readily provided by precursors like this compound, is integral to a range of other pharmaceutical compounds beyond the structural analogues of antifungal agents. Its presence significantly influences the pharmacological profile of the final molecule.

One notable application is in the development of potent kinase inhibitors, a major class of anticancer drugs. ed.ac.uk Researchers have designed and synthesized a series of pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones that act as potent Met kinase inhibitors. rsc.org These compounds demonstrated subnanomolar inhibitory concentrations in biochemical assays, and their synthesis relies on building blocks containing the 2,6-dichlorobenzyl group, a close derivative of the 2,6-dichlorophenyl scaffold. rsc.org

Another example is found in the synthesis of novel antifungal agents. A 1983 study detailed the preparation of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, an orally active antifungal agent with a fungicidal mechanism of action. nih.gov This compound was synthesized from a precursor containing the characteristic 2,6-dichlorophenylhydrazone unit, showcasing the early use of this scaffold in antifungal drug discovery. nih.gov

Further examples of bioactive compounds derived from this structural family are presented in the table below.

| Compound Class | Specific Example | Biological Target/Use |

| Indolones | 1-(2,6-dichlorophenyl)-2-indolone | Metabolite of Diclofenac |

| Kinase Inhibitors | Pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones | Met Kinase Inhibitors |

| Antifungal Agents | 2,6-dichlorophenylhydrazone derivative | Antifungal (Candida albicans) |

| Enzyme Inhibitors | 2,6-disubstituted benzylamine derivatives | Copper Amine Oxidase Inhibitors |

Leveraging this compound Derivatives for Late-Stage Molecular Diversification

Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery, enabling the direct modification of complex molecules at the final steps of a synthetic sequence. researchgate.netnih.gov This approach allows chemists to rapidly generate a library of analogues from a common advanced intermediate, which is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of a drug candidate without resorting to lengthy de novo synthesis for each new compound. nih.govnih.gov

Derivatives of this compound are exceptionally well-suited for late-stage diversification strategies. The core molecule possesses two key regions for modification: the aromatic ring and the acetonyl side chain. While the 2,6-dichloro substitution pattern is often retained for its desired biological activity, the side chain offers a versatile platform for chemical elaboration.

For example, the α-carbon of the ketone can be readily functionalized through various classic and modern organic reactions. Aldol condensations, alkylations, or α-halogenations can be performed on this compound to create a diverse set of secondary intermediates. Each of these new intermediates, now bearing a different functional group, can be carried forward and coupled with other building blocks in the final synthetic steps. This strategy allows for the rapid generation of a multitude of final products, each with a unique substitution pattern, from a single, readily accessible starting material. This diversification is invaluable for fine-tuning a molecule's potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery process. researchgate.netnih.gov

Advanced Analytical Methodologies for the Characterization and Analysis of 2,6 Dichlorophenylacetone

High-Resolution Mass Spectrometry for Precise Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise molecular identification of 2,6-Dichlorophenylacetone and the characterization of its impurity profile. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and any associated impurities with a high degree of confidence.

The electron ionization (EI) mass spectrum of a closely related compound, 2,6-dichloroacetophenone, provides insight into the expected fragmentation pattern of this compound. The molecular ion peak for this compound (C₉H₈Cl₂O) would be expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The major fragments would likely arise from the cleavage of the bond between the carbonyl group and the methylene group, as well as cleavage of the benzyl-carbonyl bond.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z (Monoisotopic) | Elemental Composition |

| [M]⁺ | 202.9952 | C₉H₈³⁵Cl₂O |

| [M+2]⁺ | 204.9923 | C₉H₈³⁵Cl³⁷ClO |

| [M+4]⁺ | 206.9893 | C₉H₈³⁷Cl₂O |

| [M-CH₃]⁺ | 187.9716 | C₈H₅³⁵Cl₂O |

| [M-COCH₃]⁺ | 159.9846 | C₇H₅³⁵Cl₂ |

Impurity profiling by HRMS coupled with a chromatographic separation technique, such as HPLC or GC, allows for the detection and identification of process-related impurities and degradation products, even at trace levels.

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of the molecular framework.

Based on the analysis of structurally similar compounds like 2,4-dichloroacetophenone, the expected chemical shifts for this compound can be predicted. The ¹H NMR spectrum would feature a singlet for the methyl protons, a singlet for the methylene protons, and a multiplet pattern for the aromatic protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.2 | ~29 |

| -CH₂- | ~3.8 | ~50 |

| Aromatic CH | 7.2 - 7.5 | 128 - 135 |

| Aromatic C-Cl | - | ~136 |

| Aromatic C-CH₂ | - | ~133 |

| C=O | - | ~200 |

Multi-dimensional NMR Techniques

Two-dimensional NMR experiments are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, although for this compound, with its isolated spin systems, limited correlations would be expected in the aliphatic region. It would, however, confirm the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

Solid-State NMR Applications

Solid-State NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra of the solid material, which can be compared to the solution-state NMR data to identify different polymorphs or to study intermolecular interactions in the crystal lattice.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsion angles.

Table 3: Illustrative Crystallographic Data for a Dichlorophenyl Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

High-Performance Liquid Chromatography for Separation and Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of this compound. Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like phenylacetones.

A typical HPLC method for this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV detector, with the detection wavelength set to a maximum absorbance of the chromophore. For more complex matrices, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity.

Table 4: Typical HPLC Method Parameters for the Analysis of Phenylacetone Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Dependent on specific conditions |

This technique is crucial for quality control, allowing for the determination of the purity of this compound and the quantification of any impurities.

Gas Chromatography-Mass Spectrometry for Volatile Component Analysis and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for the analysis of this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.

The mass spectrum of this compound obtained by GC-MS would show a molecular ion peak and characteristic fragment ions, which can be used for its unambiguous identification. The fragmentation of phenylacetones in EI-MS typically involves cleavage of the C-C bond adjacent to the carbonyl group.

Table 5: Expected GC-MS Fragmentation for this compound

| m/z | Interpretation |

| 202/204/206 | Molecular ion ([M]⁺) with isotopic pattern for 2 Cl atoms |

| 187/189/191 | [M-CH₃]⁺ |

| 159/161 | [C₇H₅Cl₂]⁺ (loss of acetyl group) |

| 43 | [CH₃CO]⁺ |

GC-MS is particularly valuable for monitoring the progress of chemical reactions in which this compound is a reactant or product. By taking aliquots from the reaction mixture at different time points, the consumption of starting materials and the formation of products and byproducts can be tracked, allowing for optimization of reaction conditions.

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS) for Enhanced Selectivity and Sensitivity

Hyphenated analytical techniques, which couple a separation technique with a detection technique, have become indispensable for the analysis of complex samples. chromatographyonline.com The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the unambiguous identification and quantification of target analytes like this compound, even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. rsc.org This technique is particularly well-suited for the analysis of non-volatile or thermally labile compounds.

For the analysis of this compound, a reversed-phase LC method would likely be employed. This typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of formic acid to improve ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, would be used to ensure the efficient separation of the target analyte from other matrix components.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, which generates protonated molecules ([M+H]+) in the positive ion mode. In tandem mass spectrometry (MS/MS), the precursor ion (the protonated molecule of this compound) is selected and fragmented by collision-induced dissociation (CID) to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a high degree of selectivity and sensitivity can be achieved, minimizing interferences from the sample matrix. This is often done in Multiple Reaction Monitoring (MRM) mode. nih.gov

Below is an interactive data table with plausible LC-MS/MS parameters for the analysis of this compound.

| Parameter | Value |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 203.0 |

| Product Ion 1 (m/z) | 125.0 |

| Product Ion 2 (m/z) | 89.0 |

| Collision Energy | Optimized for fragmentation |

| Retention Time | Analyte-specific |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For volatile and semi-volatile compounds like this compound, GC-MS/MS offers excellent separation efficiency and sensitivity. uoguelph.ca In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. A common choice for chlorinated aromatic compounds would be a low- to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different volatilities.

After separation, the analyte is introduced into the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that produces a molecular ion and a series of characteristic fragment ions. shimadzu.com In a tandem mass spectrometer, a specific precursor ion is selected and fragmented to generate product ions. Similar to LC-MS/MS, monitoring these specific transitions in MRM mode provides high selectivity and reduces background noise, leading to lower detection limits. thermoscientific.fr

The following interactive data table presents hypothetical GC-MS/MS parameters for the analysis of this compound.

| Parameter | Value |

| GC Column | e.g., 30 m x 0.25 mm, 0.25 µm film thickness (5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Start at 80°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Precursor Ion (m/z) | 202.0 |

| Product Ion 1 (m/z) | 125.0 |

| Product Ion 2 (m/z) | 89.0 |

| Collision Energy | Optimized for fragmentation |

| Retention Time | Analyte-specific |

Development of Green Analytical Chemistry Approaches for this compound

Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances, minimizing waste generation, and reducing energy consumption. mdpi.com

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a powerful "green" separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. teledynelabs.com Supercritical CO2 is non-toxic, non-flammable, and readily available. By replacing large volumes of organic solvents typically used in liquid chromatography, SFC significantly reduces the environmental impact of the analysis. chromatographyonline.com For the analysis of moderately polar compounds like this compound, a small amount of a polar organic modifier, such as methanol, is often added to the CO2 to achieve the desired separation. SFC can be coupled with mass spectrometry (SFC-MS/MS) for sensitive and selective detection. chromatographyonline.com

Miniaturized Sample Preparation Techniques

Sample preparation is often the most solvent- and time-consuming step in an analytical procedure. Miniaturized techniques aim to reduce the amount of sample and reagents needed, thereby aligning with the principles of GAC.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation method involves an initial extraction with a small amount of solvent (typically acetonitrile), followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components. thermofisher.comxn--untersuchungsmter-bw-nzb.de The QuEChERS approach has been widely adopted for the analysis of various analytes in a wide range of matrices due to its simplicity, speed, and low solvent consumption. nih.govnih.gov

Miniaturized Solid-Phase Extraction (SPE): Miniaturized SPE formats, such as SPE cartridges with small bed masses or microextraction in a packed syringe (MEPS), significantly reduce the volume of solvents required for conditioning, washing, and elution compared to traditional SPE. ttcenter.irmostwiedzy.pl These techniques offer high enrichment factors while minimizing waste generation. chromatographyonline.com

The table below provides a comparative overview of a traditional liquid-liquid extraction (LLE) method and a green, miniaturized alternative for the extraction of a chlorinated organic compound from a water sample.

| Parameter | Traditional LLE | Miniaturized SPE |

| Sample Volume | 500 mL | 10 mL |

| Solvent Consumption | 150 mL (e.g., Dichloromethane) | 2 mL (e.g., Ethyl Acetate) |

| Extraction Time | 30-45 minutes | 10-15 minutes |

| Waste Generation | High | Low |

Use of Greener Solvents

Computational and Theoretical Studies on 2,6 Dichlorophenylacetone

Quantum Chemical Investigations of Electronic Structure and Reactivity

There is a notable absence of published research detailing quantum chemical investigations into the electronic structure and reactivity of 2,6-Dichlorophenylacetone. Typically, such studies would employ methods like Density Functional Theory (DFT) to elucidate key molecular properties. These properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, are fundamental to understanding a molecule's stability, reactivity, and potential interaction sites.

Table 1: Hypothetical Data from a Future Quantum Chemical Study on this compound

| Calculated Property | Hypothetical Value | Significance |

| Dipole Moment | Indicates the overall polarity of the molecule. | |

| HOMO Energy | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic transitions. | |

| Mulliken Atomic Charges | Provides insight into the partial charges on individual atoms. |

Note: The data in this table is purely illustrative and awaits experimental or computational validation.

Computational Elucidation of Reaction Mechanisms and Transition States

The application of computational methods to elucidate reaction mechanisms involving this compound is also an area that remains to be investigated. Theoretical studies are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This information is invaluable for understanding reaction kinetics and selectivity, and for optimizing synthetic procedures. For instance, computational analysis could predict the most likely pathways for nucleophilic or electrophilic attack on the molecule.

Computer-Assisted Retrosynthesis and Synthetic Route Design Utilizing this compound

While computer-assisted retrosynthesis has become a valuable tool in organic synthesis, there are no specific published examples of its application to design synthetic routes starting from or leading to this compound. Retrosynthesis software can propose potential disconnections and identify key precursors, thereby streamlining the process of designing a viable synthetic pathway. The application of such tools to this compound could potentially uncover novel and more efficient synthetic strategies.

Q & A

Q. What are the standard laboratory synthesis protocols for 2,6-Dichlorophenylacetone?

The synthesis of this compound typically involves Friedel-Crafts acylation, where chloroacetyl chloride reacts with 1,3-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reaction setup : Anhydrous conditions to prevent hydrolysis of the catalyst.

- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials or diacetylated derivatives.

- Validation : Confirm purity via melting point analysis and spectroscopic methods (e.g., NMR, FT-IR) .

Q. What analytical techniques are recommended for verifying the purity of this compound?

The following methods are widely used:

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste Disposal : Collect waste in designated containers for halogenated organic compounds and dispose via certified hazardous waste handlers .

- Emergency Protocols : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and evacuate the area until decontamination is complete .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to maximize yield?

Employ Design of Experiments (DoE) to evaluate variables:

- Catalyst concentration : Test AlCl₃ ratios (1.2–2.0 eq.) to balance reactivity vs. side reactions.

- Temperature : Optimize between 0–25°C to control exothermicity and selectivity.

- Solvent : Compare dichloromethane (polar aprotic) vs. nitrobenzene (high dielectric constant) for reaction efficiency . Advanced statistical tools (e.g., response surface methodology) can model interactions between variables and predict optimal conditions .

Q. What strategies resolve contradictory data on the stability of this compound under varying storage conditions?

Conduct controlled stability studies:

- Accelerated Degradation : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage.

- Analytical Monitoring : Track degradation products via LC-MS and quantify parent compound loss using calibrated standards.

- Statistical Reconciliation : Apply multivariate analysis to distinguish environmental effects (e.g., light exposure) from intrinsic instability .

Q. How should researchers design experiments to investigate enzymatic interactions of this compound derivatives?

- Enzyme Selection : Use cytochrome P450 isoforms (e.g., CYP2D6) or glutathione S-transferases (GSTs) due to their relevance in xenobiotic metabolism.

- Assay Design :

- Kinetic Studies : Measure Michaelis-Menten parameters (Km, Vmax) using spectrophotometric or fluorometric substrates.

- Inhibition Profiling : Test derivatives at varying concentrations (1–100 µM) to assess IC₅₀ values.

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Cross-Validation : Compare NMR/IR spectra with authenticated reference standards or computational predictions (e.g., ACD/Labs Percepta) .

- Sample Purity : Re-purify samples using preparative HPLC to eliminate impurities affecting spectral clarity.

- Collaborative Verification : Share data with independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.